molecular formula C16H21Cl3N2O2 B414348 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide CAS No. 308805-10-9

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B414348
CAS No.: 308805-10-9
M. Wt: 379.7g/mol
InChI Key: WSZQJRSQUHODBB-UHFFFAOYSA-N
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Description

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloromethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the morpholine ring and the phenyl group. The trichloromethyl group is then introduced through a chlorination reaction. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Common reagents used in these reactions include chlorinating agents such as thionyl chloride and acylating agents like acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(2,5-dimethylphenylamino)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(2,4,6-trichlorophenylamino)ethyl)acetamide

Uniqueness

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl3N2O2/c1-11-9-21(10-12(2)23-11)15(16(17,18)19)20-14(22)8-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZQJRSQUHODBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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